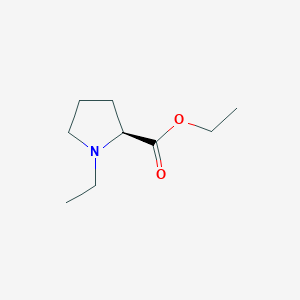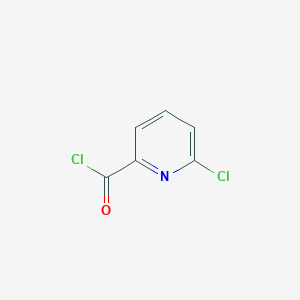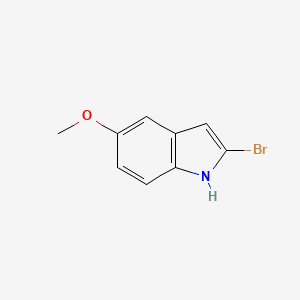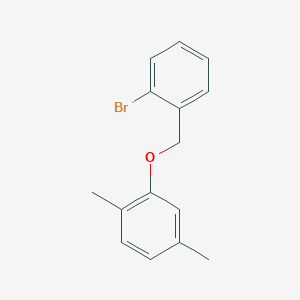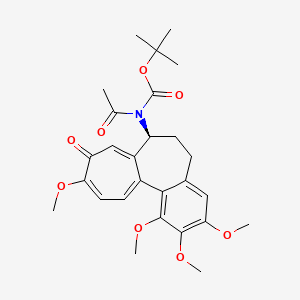![molecular formula C10H9BrO4 B1278515 Ácido 2-[(2-bromofenil)metil]propanodioico CAS No. 58380-12-4](/img/structure/B1278515.png)
Ácido 2-[(2-bromofenil)metil]propanodioico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related brominated propanediol compounds involves various chemical reactions. For instance, 2-Hydroxymethyl-2-methyl-1,3-propanediol was reacted with different reagents to produce a range of derivatives, including those with polyfluoroalkyl groups . Another synthesis route involved the addition of formaldehyde to ethyl acrylate, followed by reductions to produce 2-methylene-1,3-propanediol . These methods demonstrate the reactivity of propanediol derivatives and their potential for further functionalization, which could be applicable to the synthesis of "2-[(2-bromophenyl)methyl]propanedioic Acid".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the single-crystal X-ray structure of a 2-methyl-2-polyfluoroalkyloxymethyl-1,3-propanediol derivative was obtained, providing detailed information about the molecular geometry and conformation . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within a molecule, which affects its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of brominated propanediol compounds is highlighted by their participation in various chemical reactions. The synthesis processes described involve reactions with allyl bromide, perfluoroalkyl iodides, and toluenesulfonyl chloride, among others . These reactions lead to the formation of different functional groups, indicating the versatility of these compounds in chemical synthesis. The toxicology study of 2,2-Bis(bromomethyl)-1,3-propanediol also suggests that brominated propanediols can undergo metabolic transformations, which may be relevant for understanding the behavior of "2-[(2-bromophenyl)methyl]propanedioic Acid" in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated propanediol compounds are influenced by their molecular structure. The solubility of a related compound, 2-[(6-oxido-6H-dibenz[c,e][1,2]oxaphosphorin-6-yl)methyl]butanedioic acid, was measured in various solvents, and thermodynamic models were applied to correlate the experimental data . This study provides insights into the solubility behavior of brominated propanediols, which is important for their application and handling. Additionally, the surfactant properties of some derivatives were investigated, demonstrating their ability to facilitate the solubility of other compounds in specific solvents .
Aplicaciones Científicas De Investigación
Intermedio Sintético
Este compuesto sirve como reactivo de partida en diversas rutas sintéticas. Por ejemplo, se utiliza en la síntesis de 8-metoxitetralona, un compuesto con posibles aplicaciones en diodos orgánicos emisores de luz (OLED) .
Química de Soporte Sólido
En química de soporte sólido, el Ácido 2-[(2-bromofenil)metil]propanodioico se utiliza para la preparación de 2-oxopiperazinas di- y trisustituidas. Estas estructuras son significativas en el descubrimiento y desarrollo de fármacos .
Fármaco Antiinflamatorio no Esteroideo (AINE)
Como AINE, exhibe efectos analgésicos, antipiréticos y antiinflamatorios. A menudo se prescribe para el alivio del dolor y la fiebre, particularmente los que provienen de afecciones inflamatorias .
Espectrometría de Masas
El espectro de masas de este compuesto proporciona información valiosa para el análisis químico y la identificación. Se utiliza como material de referencia en la espectrometría de masas para comprender las estructuras moleculares y los patrones de fragmentación .
Análisis Cromatográfico
This compound: se analiza utilizando cromatografía de gases para determinar sus índices de retención, que son cruciales para identificar y cuantificar el compuesto en mezclas .
Mecanismo De Acción
As an antihistamine, 2-[(2-bromophenyl)methyl]propanedioic Acid works by blocking histamine receptors in the body, thereby reducing the adverse effects of histamine release such as itching, sneezing.
Propiedades
IUPAC Name |
2-[(2-bromophenyl)methyl]propanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c11-8-4-2-1-3-6(8)5-7(9(12)13)10(14)15/h1-4,7H,5H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSBDMWPFZZEHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442534 |
Source


|
| Record name | 2-[(2-bromophenyl)methyl]propanedioic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58380-12-4 |
Source


|
| Record name | 2-[(2-bromophenyl)methyl]propanedioic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


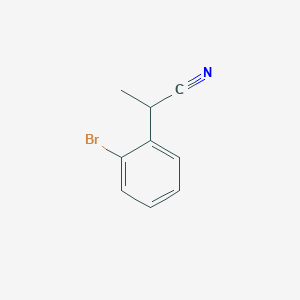
![6-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1278436.png)


